4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridinone core substituted with an aminopropoxy group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves the reaction of 1,6-dimethyl-1,2-dihydropyridin-2-one with 3-bromopropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the aminopropoxy group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aminopropoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of aminopropoxy-substituted derivatives.
Scientific Research Applications
4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one exerts its effects involves its interaction with specific molecular targets. The aminopropoxy group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminocoumarin: Another compound with an amino group that exhibits similar reactivity and biological activity.
N-isoindoline-1,3-dione: A heterocyclic compound with comparable chemical properties and applications.
Uniqueness
4-(3-Aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both aminopropoxy and pyridinone moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(3-aminopropoxy)-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-8-6-9(14-5-3-4-11)7-10(13)12(8)2/h6-7H,3-5,11H2,1-2H3 |
InChI Key |
BFRKRCSVAKBTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCCN |
Origin of Product |
United States |
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